

Solid-State Characterization of Fosinopril Polymorphic Forms: Application Notes and Protocols

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Compound of Interest

Compound Name: *Fosinopril*

Cat. No.: *B1673572*

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Introduction

Fosinopril sodium, an angiotensin-converting enzyme (ACE) inhibitor, is a crucial therapeutic agent for managing hypertension and heart failure. The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability. **Fosinopril** sodium is known to exist in at least two polymorphic forms, designated as Form A and Form B.^[1] The characterization and control of these polymorphic forms are critical during drug development and manufacturing to ensure consistent product quality and therapeutic efficacy.

This document provides detailed application notes and experimental protocols for the solid-state characterization of **Fosinopril**'s polymorphic forms using various analytical techniques.

Physicochemical Data of Fosinopril Polymorphs

The polymorphic forms of **Fosinopril** sodium can be differentiated by their unique physicochemical properties. The following tables summarize the key characterization data.

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases. Each polymorph exhibits a unique diffraction pattern.

Polymorphic Form	Characteristic PXRD Peaks (2 θ) [$\pm 0.2^\circ$]
Fosinopril Sodium	4.7°, 6.2°, 8.0°, 10.9°, 15.2°, 15.7°, 16.7°, 21.4°, 26.2° ^[2]
Form B	Data not available in the searched literature.

Note: The specific form corresponding to the listed PXRD peaks was not explicitly identified in the available literature.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and heat of fusion, which are distinct for different polymorphs.

Polymorphic Form	Melting Point (°C)	Heat of Fusion (J/g)
Form A (stable form)	~194.3 - 198.54 ^[3]	Data not available in the searched literature.
Form B	Data not available in the searched literature.	Data not available in the searched literature.

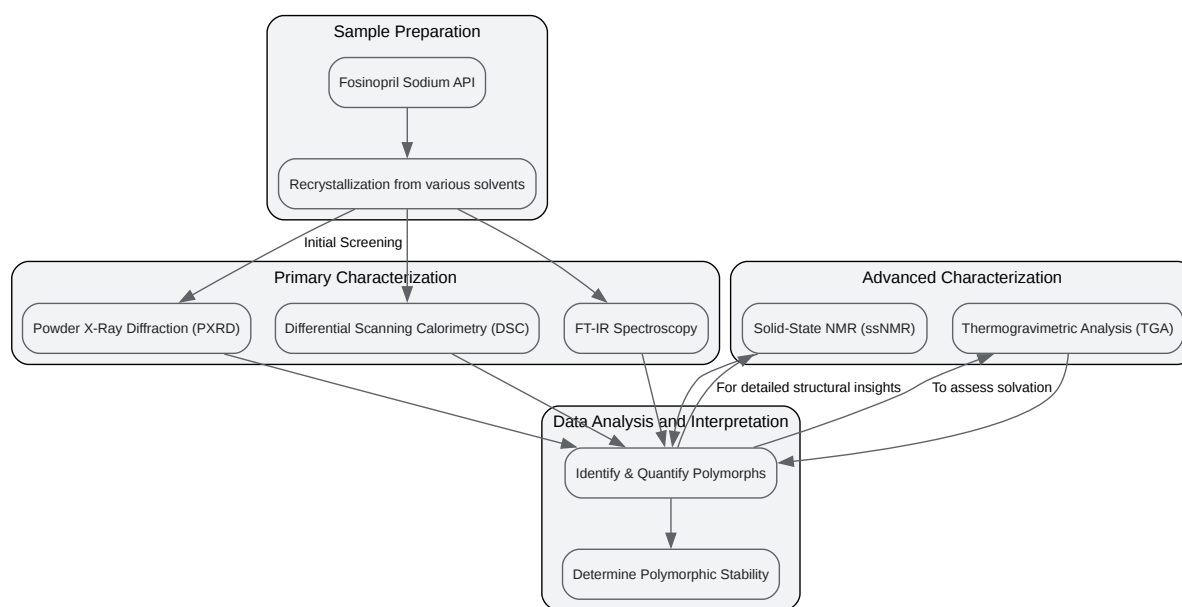
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of molecules. Differences in the crystal lattice can lead to distinct IR spectra for polymorphs.

Polymorphic Form	Characteristic FT-IR Absorption Bands (cm ⁻¹)
Fosinopril Sodium	1759 (C=O stretch, ester), 1620 (amide), 1600 (carbonyl)[2]
Differentiating Peaks	Analysis of the solid-state FTIR data indicated that the environment of the acetal side chain of fosinopril sodium differed in the two polymorphs. [1]

Experimental Workflow for Polymorphic Characterization

The following diagram illustrates a typical workflow for the comprehensive solid-state characterization of **Fosinopril** polymorphs.

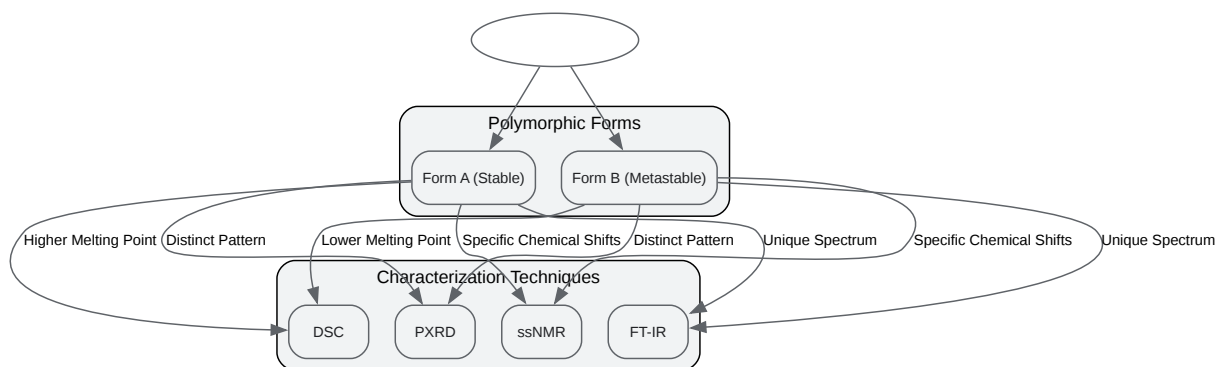


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Experimental workflow for **Fosinopril** polymorph characterization.

Logical Relationships in Fosinopril Polymorphism

The relationship between the different polymorphic forms and the analytical techniques used to characterize them can be visualized as follows.



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Logical relationships of **Fosinopril** polymorphs and analytical methods.

Experimental Protocols

Powder X-Ray Diffraction (PXRD)

Objective: To obtain the diffraction pattern of **Fosinopril** sodium polymorphs for identification and differentiation.

Instrumentation: A standard powder X-ray diffractometer with a copper X-ray source (Cu K α radiation).

Protocol:

- **Sample Preparation:** Gently grind a small amount (approximately 10-20 mg) of the **Fosinopril** sodium sample to a fine powder using an agate mortar and pestle to minimize preferred orientation.
- **Sample Mounting:** Pack the powdered sample into a standard sample holder, ensuring a flat and even surface.

- Instrument Settings:
 - X-ray Source: Cu K α ($\lambda = 1.5406 \text{ \AA}$)
 - Voltage and Current: Typically 40 kV and 40 mA.
 - Scan Range (2θ): 3° to 40°
 - Scan Speed/Step Size: $1\text{-}2^\circ/\text{min}$ or a step size of 0.02° with a counting time of 1-2 seconds per step.
 - Divergence and Receiving Slits: Use appropriate slit sizes to ensure good resolution.
- Data Acquisition: Run the scan and collect the diffraction data.
- Data Analysis: Process the raw data to identify the peak positions (2θ) and their relative intensities. Compare the obtained pattern with known patterns of **Fosinopril** polymorphs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and heat of fusion of **Fosinopril** sodium polymorphs.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Protocol:

- Sample Preparation: Accurately weigh 2-5 mg of the **Fosinopril** sodium sample into a standard aluminum DSC pan.
- Sample Encapsulation: Crimp the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to be used as a reference.
- Instrument Settings:
 - Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected melting point (e.g., 220°C).
 - Heating Rate: A standard heating rate of $10^\circ\text{C}/\text{min}$ is typically used.

- Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min.
- Data Acquisition: Place the sample and reference pans in the DSC cell and start the temperature program.
- Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum. Integrate the area under the melting endotherm to calculate the heat of fusion (ΔH_{fus}).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of **Fosinopril** sodium polymorphs to identify differences in their vibrational modes.

Instrumentation: A Fourier-Transform Infrared spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

- Sample Preparation: No specific sample preparation is required for ATR-FT-IR. Place a small amount of the **Fosinopril** sodium powder directly onto the ATR crystal.
- Instrument Settings:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Acquisition: Collect the background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
- Data Analysis: Identify the positions (wavenumber, cm^{-1}) and relative intensities of the absorption bands. Pay close attention to regions where differences between polymorphs are expected, such as the carbonyl stretching region and the fingerprint region.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Objective: To obtain high-resolution solid-state NMR spectra of **Fosinopril** sodium polymorphs to probe the local chemical environment of specific nuclei.

Instrumentation: A solid-state NMR spectrometer.

Protocol:

- Sample Preparation: Pack the **Fosinopril** sodium powder into a zirconia rotor of an appropriate size (e.g., 4 mm).
- Instrument Settings:
 - Nuclei to Observe: ^{13}C and ^{31}P are particularly informative for **Fosinopril**.
 - Technique: Cross-Polarization Magic Angle Spinning (CP/MAS) is commonly used to enhance the signal of low-abundance nuclei like ^{13}C .
 - Magic Angle Spinning (MAS) Rate: A spinning rate of 5-15 kHz is typical.
 - Contact Time: Optimize the cross-polarization contact time to maximize signal intensity.
 - Recycle Delay: Set an appropriate recycle delay to allow for complete relaxation of the nuclei between scans.
- Data Acquisition: Acquire the free induction decay (FID) and process it using Fourier transformation.
- Data Analysis: Reference the chemical shifts (in ppm) to an external standard (e.g., adamantane for ^{13}C). Analyze the differences in chemical shifts and line shapes between the spectra of the different polymorphs.

Conclusion

The comprehensive solid-state characterization of **Fosinopril** sodium is essential for ensuring the quality, stability, and performance of the final drug product. The application of orthogonal

analytical techniques, including PXRD, DSC, FT-IR, and ssNMR, provides a detailed understanding of the polymorphic landscape of this important API. The protocols and data presented in this document serve as a valuable resource for researchers and scientists involved in the development and manufacturing of **Fosinopril**-containing pharmaceuticals. Further investigation is required to fully characterize all polymorphic forms of **Fosinopril** sodium with detailed quantitative data.

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